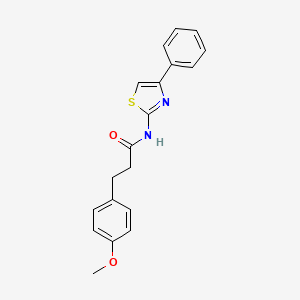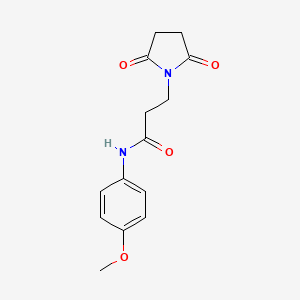![molecular formula C15H14F3N3S B5826402 1-(4,6-Dimethylpyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5826402.png)
1-(4,6-Dimethylpyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,6-Dimethylpyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]thiourea is a synthetic organic compound that features a pyridine ring substituted with dimethyl groups and a thiourea moiety attached to a trifluoromethyl-substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Dimethylpyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]thiourea typically involves the reaction of 4,6-dimethyl-2-aminopyridine with 2-(trifluoromethyl)phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated purification processes to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(4,6-Dimethylpyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions depending on the desired substitution.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(4,6-Dimethylpyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4,6-Dimethylpyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]thiourea involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The thiourea moiety can form hydrogen bonds with biological targets, potentially inhibiting enzyme activity or disrupting protein-protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
1-(4,6-Dimethylpyridin-2-yl)-3-phenylthiourea: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activity.
1-(4-Methylpyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]thiourea: Has only one methyl group on the pyridine ring, which may affect its reactivity and interactions.
Uniqueness
1-(4,6-Dimethylpyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]thiourea is unique due to the presence of both dimethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these substituents enhances the compound’s stability, lipophilicity, and potential for diverse applications in scientific research and industry.
Propiedades
IUPAC Name |
1-(4,6-dimethylpyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3S/c1-9-7-10(2)19-13(8-9)21-14(22)20-12-6-4-3-5-11(12)15(16,17)18/h3-8H,1-2H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGOMFGGCQOFRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=S)NC2=CC=CC=C2C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-5-methylphenol](/img/structure/B5826322.png)

![2-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5826333.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-methyl-4-phenyl-3-thiophenecarbohydrazide](/img/structure/B5826360.png)
![N-(4-Fluorobenzyl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5826364.png)

![DIMETHYL 2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}TEREPHTHALATE](/img/structure/B5826373.png)
![17-{(E)-2-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZONO}-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-OL](/img/structure/B5826379.png)

![2-(4-chlorophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enylacetamide](/img/structure/B5826399.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B5826407.png)
![3-methyl-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5826410.png)

![N-(2-methoxy-4-{[(propionylamino)carbonothioyl]amino}phenyl)-2-furamide](/img/structure/B5826427.png)
